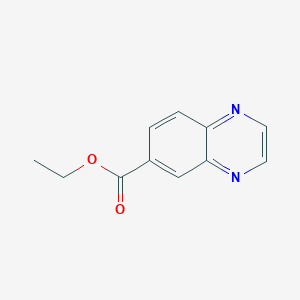

Ethyl Quinoxaline-6-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl quinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGWBCOZLWDYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617766 | |

| Record name | Ethyl quinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6924-72-7 | |

| Record name | Ethyl 6-quinoxalinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl quinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl quinoxaline-6-carboxylate basic properties

An In-depth Technical Guide to the Basic Properties of Ethyl Quinoxaline-6-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoxaline, a scaffold known for a wide spectrum of biological activities, understanding its fundamental physicochemical properties is critical for its application in research and development.[1] This guide provides a comprehensive overview of the core basic properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its basicity, solubility, and stability, offering not just theoretical insights but also detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to ensure that each protocol serves as a self-validating system for generating robust and reliable data.

Introduction to the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.[2] This structural motif is a bioisostere of quinoline and naphthalene and serves as a precursor for a vast number of compounds with diverse applications.[2] Quinoxaline derivatives have demonstrated a remarkable range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] The nitrogen atoms within the pyrazine ring are key to its chemical character, imparting weak basicity and providing sites for hydrogen bonding, which are crucial for interactions with biological targets.[2][4] this compound, featuring an electron-withdrawing ester group, is a valuable intermediate for synthesizing more complex molecules, such as novel carboxamides with potential therapeutic benefits.[3]

Core Physicochemical Properties

A foundational understanding of a molecule begins with its key physicochemical parameters. These properties govern its behavior in both chemical reactions and biological systems.

| Property | Data | Source |

| CAS Number | 6924-72-7 | [5][6] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [5][6][7] |

| Molecular Weight | 202.21 g/mol | [6][7] |

| Appearance | White crystalline powder (typical for quinoxalines) | [2] |

| pKa (Quinoxaline) | 0.60 (for the parent compound in water at 20°C) | [2] |

| Storage | Sealed in a dry place at room temperature | [5][7] |

Basicity and pKa Determination

The basicity of this compound is a critical parameter influencing its solubility, salt formation, and pharmacokinetic profile. The two nitrogen atoms in the pyrazine ring are the centers of basicity. The parent quinoxaline is a weak base with a pKa of 0.60.[2] The presence of the electron-withdrawing ethyl carboxylate group at the 6-position is expected to decrease the electron density on the ring system, thereby reducing the basicity of the nitrogen atoms compared to the unsubstituted quinoxaline.

Causality in Experimental Design

Determining the precise pKa is essential for developing formulation strategies and for understanding its behavior in physiological pH ranges. UV-Vis spectrophotometry is a robust and widely used method for pKa determination of ionizable compounds. It relies on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the two forms are present in equal concentrations, which corresponds to the pKa.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Preparation of Buffers: Prepare a series of universal buffers covering a wide pH range (e.g., pH 1 to 12).

-

Sample Preparation: For each pH buffer, add a small, constant volume of the stock solution to a cuvette containing the buffer to achieve a final concentration that gives an absorbance reading in the range of 0.3-1.0 AU.

-

UV-Vis Scan: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer to identify the analytical wavelength where the largest difference in absorbance between the ionized and non-ionized forms is observed.

-

Data Collection: Measure the absorbance of each sample at the predetermined analytical wavelength.

-

Data Analysis: Plot absorbance versus pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the inflection point of the resulting sigmoidal curve.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. researchgate.net [researchgate.net]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6924-72-7|this compound|BLD Pharm [bldpharm.com]

- 6. 6924-72-7[this compound]- Acmec Biochemical [acmec.com.cn]

- 7. This compound [myskinrecipes.com]

An In-depth Technical Guide to Ethyl quinoxaline-6-carboxylate (CAS 6924-72-7): A Keystone Intermediate for Advanced Drug Discovery

Executive Summary

Ethyl quinoxaline-6-carboxylate is a pivotal heterocyclic building block, serving as a versatile intermediate in the synthesis of a wide array of biologically active compounds. The quinoxaline core, a fusion of benzene and pyrazine rings, is recognized as a "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with potent pharmacological activities.[1][2] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, detailing the synthesis, characterization, key derivatization reactions, and strategic applications of this compound. The protocols and insights herein are designed to be self-validating, explaining the causality behind experimental choices to empower researchers in their own discovery efforts.

The Quinoxaline Scaffold: A Cornerstone of Medicinal Chemistry

Quinoxaline, or benzopyrazine, is a nitrogen-containing heterocyclic system that has garnered immense interest from the scientific community.[1] Its structure is a bioisosteric analog of quinoline and naphthalene, allowing it to interact with a diverse range of biological targets.[3]

1.1 Significance in Drug Discovery

The true value of the quinoxaline nucleus lies in its remarkable versatility. Modifications to the core structure have yielded compounds with a broad spectrum of pharmacological activities, including:

-

Anticancer: Derivatives have shown cytotoxicity against various human cancer cell lines.[2]

-

Antimicrobial: The scaffold is a component of synthetic antibiotics and has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][4]

-

Antiviral: Certain quinoxaline derivatives have been investigated for their ability to inhibit viral replication.[2]

-

Anti-inflammatory and Kinase Inhibitors: The rigid, aromatic system is an excellent foundation for designing specific enzyme inhibitors.[2]

1.2 this compound: A Strategic Intermediate

This compound (CAS 6924-72-7) is not typically an end-product with direct biological activity. Instead, its strategic importance comes from the reactive "handles" it possesses. The ethyl ester at the C-6 position is readily modified, most commonly through hydrolysis to the corresponding carboxylic acid, which then serves as an anchor point for amide bond formation. This allows for the systematic introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Physicochemical Properties & Spectroscopic Characterization

A thorough understanding of the molecule's physical and spectral properties is fundamental for its use in synthesis.

2.1 Core Molecular Data

| Property | Value | Source(s) |

| CAS Number | 6924-72-7 | [5] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [5] |

| Molecular Weight | 202.21 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | quinoxaline-6-carboxylic acid ethyl ester, 6-Ethoxycarbonyl-quinoxaline | [5] |

2.2 Spectroscopic Analysis

While a publicly available, peer-reviewed full dataset for this specific molecule is elusive, a robust and accurate prediction of its spectral characteristics can be made based on extensive data from closely related quinoxaline derivatives.[4][6][7]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~9.0-8.8 ppm (2H, m): Protons on the pyrazine ring (C2-H and C3-H). These are the most deshielded protons due to the electron-withdrawing effect of the two nitrogen atoms.

-

δ ~8.6 ppm (1H, d): Aromatic proton at C5, adjacent to the ester group, showing doublet coupling from C7.

-

δ ~8.3 ppm (1H, dd): Aromatic proton at C7, showing coupling to both C5 and C8.

-

δ ~8.2 ppm (1H, d): Aromatic proton at C8, showing doublet coupling from C7.

-

δ 4.45 ppm (2H, q): Methylene protons (-O-CH₂-CH₃) of the ethyl ester, showing quartet splitting from the methyl group.

-

δ 1.45 ppm (3H, t): Methyl protons (-O-CH₂-CH₃) of the ethyl ester, showing triplet splitting from the methylene group.

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ ~165 ppm: Carbonyl carbon of the ester group (C=O).

-

δ ~145-142 ppm: Pyrazine ring carbons (C2 and C3). These are highly deshielded.[7]

-

δ ~142-138 ppm: Quaternary carbons of the fused rings (C4a, C8a).[7]

-

δ ~135-128 ppm: Aromatic CH carbons (C5, C7, C8).

-

δ ~62 ppm: Methylene carbon (-O-CH₂-CH₃) of the ethyl ester.

-

δ ~14 ppm: Methyl carbon (-O-CH₂-CH₃) of the ethyl ester.

IR Spectroscopy (KBr, cm⁻¹):

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2980 cm⁻¹: Aliphatic C-H stretch (ethyl group).

-

~1725 cm⁻¹: Strong C=O stretch from the ester carbonyl.

-

~1600, 1480 cm⁻¹: C=C and C=N stretches characteristic of the quinoxaline ring.

-

~1250 cm⁻¹: C-O stretch of the ester.

Synthesis of this compound

The most reliable and widely adopted method for constructing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8]

3.1 Retrosynthetic Analysis

The synthesis can be logically disconnected back to commercially available precursors. The key transformation is the formation of the pyrazine ring.

Caption: Retrosynthesis of this compound.

3.2 Recommended Synthetic Protocol

This protocol is based on well-established condensation principles. The choice of an ethanol/acetic acid system provides a slightly acidic medium to catalyze imine formation while ensuring sufficient solubility for the reactants.

Materials:

-

Ethyl 3,4-diaminobenzoate (1.0 eq)

-

Glyoxal (40% solution in water, 1.1 eq)

-

Ethanol (EtOH)

-

Glacial Acetic Acid (AcOH)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3,4-diaminobenzoate (1.0 eq) in ethanol (approx. 10 mL per gram of diamine).

-

Acidification: Add a catalytic amount of glacial acetic acid (approx. 5% of the solvent volume). Causality: The acid catalyzes the initial condensation of the amine with the aldehyde to form the Schiff base intermediate.

-

Reagent Addition: While stirring, slowly add the 40% aqueous solution of glyoxal (1.1 eq) to the flask.

-

Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume by approximately half using a rotary evaporator. c. Dilute the remaining mixture with ethyl acetate and water. d. Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until effervescence ceases. Trustworthiness: This step removes the acetic acid catalyst and ensures the product is in its neutral, organic-soluble form. e. Separate the organic layer. Wash it sequentially with water and then brine. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to afford this compound as a pure solid.

Key Reactions and Derivatization Strategies

The primary utility of this compound is as a precursor for more complex molecules, particularly amides.

4.1 Workflow for Amide Library Synthesis

The standard workflow involves a two-step process: saponification (hydrolysis) of the ethyl ester to the carboxylic acid, followed by an amide coupling reaction with a library of primary or secondary amines.

Caption: Workflow for synthesizing quinoxaline-6-carboxamides.

4.2 Protocol 1: Saponification to Quinoxaline-6-carboxylic acid

Materials:

-

This compound (1.0 eq)

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)

-

Tetrahydrofuran (THF) and Water (H₂O)

-

Hydrochloric Acid (HCl, 1M solution)

Procedure:

-

Dissolve the ester in a mixture of THF and water (e.g., 3:1 ratio).

-

Add LiOH or NaOH and stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting ester is consumed.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl. Causality: The acid protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution.

-

Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Quinoxaline-6-carboxylic acid. This product is often pure enough for the next step without further purification.

4.3 Protocol 2: HATU-Mediated Amide Coupling

HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient, modern coupling reagent that minimizes side reactions and is particularly effective for forming amide bonds.[9][10]

Materials:

-

Quinoxaline-6-carboxylic acid (1.0 eq)

-

Desired amine (primary or secondary, 1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Pre-activation (Critical Step): Under an inert atmosphere (Nitrogen or Argon), dissolve the Quinoxaline-6-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15-20 minutes. Causality & Trustworthiness: This pre-activation step is crucial. HATU reacts with the carboxylic acid to form a highly reactive OAt-ester intermediate. Adding the amine only after this intermediate has formed prevents HATU from reacting directly with the amine, which can cause unwanted side reactions.[11][12]

-

Coupling: Add the desired amine (1.1 eq) to the activated mixture.

-

Stir at room temperature for 1-6 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer multiple times with 5% aqueous LiCl (to remove DMF), followed by washes with 5% aqueous HCl, saturated NaHCO₃, and brine.[9] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography to yield the final amide.

Applications in Drug Discovery

The true power of this compound is demonstrated by the biological activity of its derivatives. By using the workflow described above, researchers can rapidly generate libraries of novel compounds for screening.

5.1 Case Study: Precursor to Antimicrobial Agents

A study by Srinivas et al. demonstrated the synthesis of a series of novel quinoxaline-6-carboxamide derivatives and their subsequent evaluation for antibacterial activity.[1] This work exemplifies the direct application of the derivatization strategy, where the quinoxaline-6-carboxylic acid (derived from its ester) was coupled with various substituted anilines and amines to produce a library of potential antimicrobial agents. Several of the synthesized compounds showed promising activity against both Gram-positive and Gram-negative bacteria.[1]

| Derivative Class | Target Activity | Representative Reference(s) |

| Quinoxaline-6-carboxamides | Antibacterial, Antifungal | [1] |

| Substituted Quinoxalines | Anticancer, Antiviral | [2] |

| Quinoxaline-2-carboxamides | Antitubercular | [3] |

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid dust formation. Use standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in medicinal chemistry. Its robust synthesis and versatile reactivity, particularly for the creation of amide libraries, make it an indispensable starting material for drug discovery programs targeting cancer, infectious diseases, and more. The detailed, causality-driven protocols provided in this guide are designed to empower researchers to leverage the full potential of this valuable scaffold in their quest for novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. heteroletters.org [heteroletters.org]

- 5. 6924-72-7[this compound]- Acmec Biochemical [acmec.com.cn]

- 6. jst-ud.vn [jst-ud.vn]

- 7. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. reddit.com [reddit.com]

- 12. reddit.com [reddit.com]

An In-Depth Technical Guide to Ethyl Quinoxaline-6-carboxylate: Molecular Structure, Properties, and Synthetic Insights

This guide provides a comprehensive technical overview of ethyl quinoxaline-6-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its molecular architecture, physicochemical properties, and a validated synthetic protocol, underpinned by mechanistic insights and spectroscopic analysis.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazine ring.[1][2] This scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3] this compound serves as a key building block and intermediate in the synthesis of more complex, biologically active molecules, making a thorough understanding of its properties and synthesis essential for drug discovery endeavors.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its molecular structure and properties.

Molecular Formula: C₁₁H₁₀N₂O₂

Molecular Weight: 202.21 g/mol

The structure of this compound features a planar bicyclic quinoxaline core with an ethyl carboxylate group attached at the 6-position. This ester functionality provides a reactive handle for further chemical modifications, a crucial feature for its role as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [4] |

| Molecular Weight | 202.21 g/mol | [4] |

| CAS Number | 6924-72-7 | [4] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and chloroform | [5] |

To visualize the molecular structure, the following DOT script can be used to generate a 2D representation:

Caption: 2D molecular structure of this compound.

Synthesis Protocol: A Mechanistic Approach

The classical and most common method for synthesizing the quinoxaline ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6] For this compound, a suitable starting material would be 3,4-diaminobenzoic acid and a glyoxal derivative.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for quinoxaline synthesis.

Materials:

-

3,4-Diaminobenzoic acid

-

Ethyl glyoxalate (50% solution in toluene)

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzoic acid (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl glyoxalate (1.1 equivalents) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

-

Sodium Bicarbonate Wash: This basic wash is crucial to remove the acidic starting material, 3,4-diaminobenzoic acid, simplifying the purification process.

-

Column Chromatography: This purification technique is essential to isolate the desired product from any side products or remaining impurities.

The following DOT script illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoxaline ring system, as well as the ethyl group of the ester. The aromatic protons will appear in the downfield region (typically δ 7.5-9.5 ppm), while the quartet and triplet of the ethyl group will be in the upfield region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for all 11 carbon atoms in the molecule, including the carbonyl carbon of the ester group (around δ 165-175 ppm) and the carbons of the quinoxaline core.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching vibration for the ester is expected in the region of 1700-1730 cm⁻¹.[8] Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 203.21, confirming the molecular weight of the compound.[9]

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the synthesis of a wide range of biologically active compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing access to a diverse chemical space.[10]

Quinoxaline derivatives have been investigated for their potential as:

-

Anticancer Agents: By acting as inhibitors of various kinases and topoisomerases.[11]

-

Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi.

-

Antiviral Agents: Including activity against viruses such as HSV.[1]

The specific structure of this compound makes it an ideal starting point for the development of novel therapeutic agents targeting a variety of diseases.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its molecular structure, physicochemical properties, a robust synthetic protocol, and its applications in the field of drug discovery. The insights provided herein are intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this important chemical entity in their research and development endeavors.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Ethyl quinoxaline-6-carboxylate solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of Ethyl Quinoxaline-6-carboxylate

Introduction

This compound is a heterocyclic compound featuring a quinoxaline core, which is a significant scaffold in medicinal chemistry and materials science. The quinoxaline structure, a fusion of a benzene and a pyrazine ring, is a key component in numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The ethyl ester functional group at the 6-position provides a versatile handle for further synthetic modifications, making it a valuable intermediate in drug discovery and development.

This guide provides a comprehensive overview of the critical physicochemical properties of this compound: its solubility and stability. For drug development professionals, a thorough understanding of these parameters is not merely a formality but a cornerstone of successful formulation, ensuring bioavailability, efficacy, and safety. This document details the theoretical and practical considerations for determining these properties, offering field-proven protocols and explaining the causality behind experimental choices to ensure the generation of robust and reliable data.

Physicochemical and Structural Information

A foundational understanding of the molecule is paramount before delving into its solubility and stability profiles.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 6924-72-7 | [2] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 202.21 g/mol | [2][3] |

| Appearance | White to slightly yellow crystalline powder | [3] |

Molecular Structure:

Caption: Chemical structure of this compound.

Part 1: Solubility Profile

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. While extensive quantitative data for this compound is not widely published, supplier information indicates it is slightly soluble in water and highly soluble in organic solvents like ethanol and acetone.[3] To provide actionable guidance, this section outlines a robust protocol for determining its equilibrium solubility.

Causality in Solvent Selection

The choice of solvents for solubility screening is not arbitrary. It is a strategic decision based on potential formulation pathways and biopharmaceutical relevance.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8): These represent the physiological pH of the stomach, duodenum, and intestinal environments, respectively. Solubility in these media provides initial insights into potential oral absorption.

-

Water (Purified): Establishes a baseline for aqueous solubility.

-

Ethanol, Propylene Glycol, PEG 400: Common co-solvents used in liquid oral and parenteral formulations to enhance the solubility of poorly water-soluble compounds.

-

Acetone, Acetonitrile, Methanol: Common laboratory solvents used during synthesis and purification. Data in these solvents is useful for process chemistry.

-

DMSO: A powerful aprotic solvent, often used for creating high-concentration stock solutions for in vitro biological assays.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility due to its simplicity and reliability.[4] This protocol is designed to be a self-validating system by ensuring equilibrium is truly reached.

Objective: To determine the equilibrium solubility of this compound in a panel of selected solvents at controlled temperatures (e.g., 25°C and 37°C).

Materials:

-

This compound (purity >99%)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of vials. The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the pre-equilibrated solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate at a moderate speed (e.g., 150 rpm) for 48-72 hours.

-

Expertise & Experience: A 72-hour period is often chosen to ensure that even slowly dissolving compounds reach equilibrium. To validate this, a preliminary experiment can be run where samples are taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration plateaus.[4]

-

-

Phase Separation: After equilibration, let the vials stand at the experimental temperature for at least 2 hours to allow undissolved solids to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet any remaining suspended particles.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute it with a suitable solvent (in which the compound is freely soluble, e.g., DMSO or mobile phase) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated, stability-indicating HPLC-UV method.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in both mg/mL and mol/L.

Data Presentation: Solubility Data Table

All quantitative data should be summarized for clarity and easy comparison. Researchers should populate the following table with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | Experimental Value | Experimental Value |

| pH 1.2 Buffer | 37 | Experimental Value | Experimental Value |

| pH 4.5 Buffer | 37 | Experimental Value | Experimental Value |

| pH 6.8 Buffer | 37 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value |

Visualization: Solubility Determination Workflow

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Part 2: Stability Profile and Forced Degradation

Understanding a compound's stability is mandated by regulatory bodies like the ICH and is essential for determining its shelf-life and storage conditions.[5] Supplier data suggests this compound is stable under normal conditions but reacts with strong oxidizing agents.[3] A forced degradation study is the most effective way to identify potential degradation pathways and establish a stability-indicating analytical method.[6]

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[7] The objectives are multi-fold:

-

Pathway Elucidation: To identify the likely degradation products and establish degradation pathways.

-

Method Validation: To demonstrate the specificity of the analytical method, proving it can separate the intact drug from its degradants (a stability-indicating method).[8]

-

Formulation Development: To help in developing a stable formulation by understanding the molecule's liabilities.

-

Storage Conditions: To inform the selection of proper packaging and storage conditions.

Experimental Protocol: Forced Degradation

The goal is to achieve 5-20% degradation of the drug substance.[9] Excessive degradation can lead to secondary degradants that may not be relevant to real-world stability.

General Procedure: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (like acetonitrile or methanol). These will be subjected to the stress conditions below. A control sample, protected from stress, should be analyzed alongside the stressed samples.

1. Acidic and Basic Hydrolysis:

-

Conditions:

-

Acid: 0.1 M HCl at 60°C for 24 hours.

-

Base: 0.1 M NaOH at room temperature for 4 hours.

-

-

Causality: The ester linkage in this compound is susceptible to hydrolysis. Acidic conditions catalyze this reaction, while basic (saponification) conditions are typically much faster, hence the lower temperature and shorter duration.

-

Methodology: Add the stock solution to the acid/base solution. At designated time points, withdraw an aliquot, neutralize it (with NaOH for acid samples, HCl for base samples), and dilute to the target concentration for HPLC analysis.

2. Oxidative Degradation:

-

Conditions: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

-

Causality: The nitrogen atoms in the pyrazine ring can be susceptible to N-oxidation. While the supplier data mentions reactivity with strong oxidizers, a standard H₂O₂ challenge is a necessary starting point.

-

Methodology: Add the stock solution to the H₂O₂ solution. At the end of the exposure, dilute the sample for analysis.

3. Thermal Degradation:

-

Conditions:

-

Solid State: Store the solid compound at 80°C for 72 hours.

-

Solution State: Reflux the stock solution at 60°C for 24 hours.

-

-

Causality: Evaluates the intrinsic thermal stability of the molecule in both solid and solution forms, which can differ significantly.

-

Methodology: For the solid sample, dissolve a known amount after stress exposure. For the solution sample, cool and dilute for analysis.

4. Photolytic Degradation:

-

Conditions: Expose the solid compound and a solution (in a photochemically inert, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[10] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Causality: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light.

-

Methodology: Follow the ICH Q1B guideline for photostability testing.[10] After exposure, prepare the samples for HPLC analysis.

Proposed Analytical Method: Stability-Indicating HPLC-UV

A robust stability-indicating method is crucial for separating and quantifying the parent compound and its degradation products.

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for moderately polar heterocyclic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure good peak shape for nitrogen-containing heterocycles. |

| Mobile Phase B | Acetonitrile | A common, effective organic modifier. |

| Gradient | 10% to 90% B over 20 min | A broad gradient is essential during method development to ensure all potential degradants, which may have very different polarities, are eluted. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV, 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic systems. A DAD is superior as it can help assess peak purity and identify optimal wavelengths for different components.[11] |

| Injection Volume | 10 µL | Standard volume. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

Data Presentation: Stability Data Summary

Results should be tabulated to clearly show the impact of each stress condition.

| Stress Condition | Duration/Temp | % Assay of Parent | % Degradation | No. of Degradants |

| Control | - | 100.0 | 0.0 | 0 |

| 0.1 M HCl | 24h / 60°C | Experimental Value | Experimental Value | Experimental Value |

| 0.1 M NaOH | 4h / RT | Experimental Value | Experimental Value | Experimental Value |

| 3% H₂O₂ | 24h / RT | Experimental Value | Experimental Value | Experimental Value |

| Thermal (Solid) | 72h / 80°C | Experimental Value | Experimental Value | Experimental Value |

| Photolytic (Solution) | ICH Q1B | Experimental Value | Experimental Value | Experimental Value |

Visualization: Forced Degradation & Analysis Workflow

Caption: Workflow for forced degradation studies and analysis.

Conclusion

While published quantitative data on the solubility and stability of this compound is limited, this guide provides the authoritative framework and detailed experimental protocols necessary for researchers and drug development professionals to generate this critical information. By employing the isothermal shake-flask method for solubility and a systematic forced degradation study aligned with ICH guidelines, a comprehensive profile of this important molecule can be established. The causality-driven approach to experimental design and the use of validated, stability-indicating analytical methods are paramount to ensuring the integrity and trustworthiness of the data generated. This, in turn, will facilitate the development of safe, stable, and effective pharmaceutical products.

References

- 1. Esters of Quinoxaline 1`4-Di- N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6924-72-7[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. Quinoxalines Manufacturer,Supplier, Exporter [forecastchemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ijsdr.org [ijsdr.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. m.youtube.com [m.youtube.com]

Spectroscopic data for Ethyl Quinoxaline-6-carboxylate (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl Quinoxaline-6-carboxylate

This guide provides a comprehensive overview of the essential spectroscopic data for this compound (CAS: 6924-72-7), a key heterocyclic compound with applications in medicinal chemistry and materials science.[1][2] As researchers and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document synthesizes predictive data based on established principles and analogous structures, offering a robust framework for the analysis of this compound.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound. The quinoxaline core is composed of a benzene ring fused to a pyrazine ring. The ethyl carboxylate group at the 6-position is a key functional moiety influencing the molecule's electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 6924-72-7 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [2] |

| Molecular Weight | 202.21 g/mol | [2] |

| InChIKey | KGGWBCOZLWDYSQ-UHFFFAOYSA-N|[2] |

To visualize the molecule, the following structural diagram is provided.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Expert Insights: What to Expect

The quinoxaline ring system is electron-deficient due to the two nitrogen atoms. This property, combined with the electron-withdrawing nature of the C6-carboxylate group, will significantly influence the chemical shifts of the aromatic protons and carbons, generally shifting them downfield. The protons on the pyrazine part of the ring (H-2 and H-3) are expected to be the most downfield due to the proximity of the two nitrogen atoms. The protons on the benzene ring will show a splitting pattern influenced by the C6-substituent. The ethyl group will present a classic triplet-quartet pattern.

Predicted ¹H NMR Data

The following data is predicted for a solution in a standard deuterated solvent like CDCl₃, referenced to TMS at 0.00 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~9.0 - 8.8 | Doublet or Singlet | - | H-2, H-3 |

| ~8.7 | d | ~2.0 | H-5 |

| ~8.3 | dd | ~8.8, 2.0 | H-7 |

| ~8.2 | d | ~8.8 | H-8 |

| ~4.5 | q | ~7.1 | -OCH₂ CH₃ |

| ~1.4 | t | ~7.1 | -OCH₂CH₃ |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165.5 | C =O |

| ~146.0 | C-2, C-3 |

| ~143.0 | C-8a |

| ~141.0 | C-4a |

| ~138.0 | C-7 |

| ~132.0 | C-5 |

| ~131.0 | C-6 |

| ~130.0 | C-8 |

| ~62.0 | -OCH₂ CH₃ |

| ~14.5 | -OCH₂CH₃ |

Protocol: High-Resolution NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds.

Expert Insights: Key Vibrational Bands

For this compound, the most prominent features will be the strong carbonyl (C=O) stretch from the ester, C-O stretches, C=N and C=C stretches from the aromatic system, and C-H stretches. The position of the C=O stretch is particularly diagnostic. Conjugation with the aromatic ring is expected to lower its frequency compared to a simple aliphatic ester. Based on similar structures, this band is expected between 1700-1730 cm⁻¹.[3][4]

Table 4: Predicted IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2980-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₂, -CH₃) |

| ~1725-1715 | Strong | C=O Stretch (Ester) |

| ~1620-1450 | Medium-Weak | Aromatic C=C and C=N Stretches |

| ~1300-1200 | Strong | C-O Stretch (Ester) |

| ~900-675 | Medium-Strong | Aromatic C-H Out-of-Plane Bending |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a common technique that requires minimal sample preparation.

-

System Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal post-analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Expert Insights: Ionization and Fragmentation

Under soft ionization techniques like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule, [M+H]⁺, at m/z 203.22. Harder techniques like Electron Impact (EI) will yield the molecular ion, M⁺•, at m/z 202.21, along with characteristic fragments. The most likely fragmentation pathways for the ethyl ester involve the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or the loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement, followed by further fragmentation of the quinoxaline core.

Table 5: Predicted Mass Spectrometry Data for this compound.

| m/z (Predicted) | Ion | Technique |

|---|---|---|

| 203.22 | [M+H]⁺ | ESI |

| 202.21 | [M]⁺• | EI |

| 174.19 | [M - C₂H₄]⁺• | EI |

| 157.18 | [M - •OC₂H₅]⁺ | EI |

| 129.13 | [M - C₂H₅O₂]⁺ | EI/ESI-MS/MS |

Predicted Fragmentation Pathway (ESI-MS/MS)

Caption: A potential fragmentation pathway for protonated this compound.

References

- 1. 6924-72-7|this compound|BLD Pharm [bldpharm.com]

- 2. 6924-72-7[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Evolving Landscape of Quinoxaline-6-Carboxylates: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, represents a cornerstone in modern medicinal chemistry.[1][2][3][4] Its inherent structural features and synthetic accessibility have made it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[5] This has led to the development of quinoxaline-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[6][7][8][9][10] Marketed drugs such as glecaprevir and voxilaprevir underscore the therapeutic success of this versatile core.[11] Within this broad family, quinoxaline-6-carboxylates and their derivatives have emerged as a particularly intriguing subclass, offering a unique handle for molecular modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoxaline-6-carboxylates, offering insights into the rational design of next-generation therapeutics.

The Core of Activity: Unraveling the Structure-Activity Relationship of Quinoxaline-6-Carboxylates

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. While extensive research has explored substitutions at the 2, 3, and 7-positions, the SAR of the 6-carboxylate moiety and its interplay with other substituents is a more nuanced field.[1][2] This section will dissect the available data to build a cohesive understanding of the key structural determinants of activity.

The Significance of the 6-Position Carboxylate Group

The introduction of a carboxylate group at the 6-position of the quinoxaline ring provides a critical anchor point for both synthetic elaboration and biological interactions. This functional group can act as a hydrogen bond acceptor or donor, participate in ionic interactions, and serve as a versatile precursor for the synthesis of a wide range of amide, ester, and other derivatives. While direct and extensive SAR studies on a library of quinoxaline-6-carboxylates are not cohesively presented in a single source, we can infer its importance from studies on related structures. For instance, the synthesis of novel quinoxaline-6-carboxamide derivatives has been pursued to generate new antibacterial agents, highlighting the strategic importance of functionalizing this position.[12][13]

Impact of Substituents at the 2 and 3-Positions

The 2 and 3-positions of the quinoxaline ring are hotspots for synthetic modification and have a dramatic impact on biological activity.

-

Anticancer Activity: Studies on 2,3-substituted quinoxalin-6-amine analogs have provided valuable insights that can be extrapolated to the 6-carboxylate series. For example, the substitution of phenyl groups at the R2 and R3 positions often results in moderate to low antiproliferative activity.[1] In contrast, the introduction of heteroaromatic rings, such as furanyl groups, can significantly enhance potency against various cancer cell lines.[1] This suggests that the electronic and steric properties of the substituents at these positions are critical for target engagement, which is often the inhibition of protein kinases like EGFR, VEGFR, or those in the PI3K/AKT/mTOR pathway.[1]

-

AMPA Receptor Antagonism: In the context of neuroactivity, quinoxaline-2,3-diones are a well-established class of competitive AMPA receptor antagonists.[14][15] The presence of the dione moiety is crucial for this activity. While not a direct SAR of the 6-carboxylate, this underscores the profound influence of C2 and C3 substitutions on the pharmacological profile.

Modulating Activity through Substitutions on the Benzenoid Ring (Positions 5, 7, and 8)

Substitutions on the benzene portion of the quinoxaline nucleus, particularly at the 7-position, play a crucial role in modulating the activity and selectivity of these compounds.

-

Anticancer Activity: The electronic nature of substituents on the benzenoid ring can significantly influence anticancer efficacy. For instance, the presence of an electron-withdrawing group like a nitro group at the 7-position can decrease activity in some series, while electron-releasing groups may enhance it.[2]

-

AMPA Receptor Antagonism: In the development of AMPA receptor antagonists, the 7-position has been a key site for modification to improve potency and pharmacokinetic properties. The introduction of substituted phenyl groups through a urethane linkage at the C-7 position of quinoxalinecarboxylic acids has led to compounds with high in vitro potency and excellent in vivo neuroprotective efficacy.[16] Specifically, a 4-carboxyphenyl carbamoyloxymethyl imidazole group at the C-7 position resulted in a water-soluble compound with significant neuroprotective effects.[16] Furthermore, in a series of 6-nitro-3-oxoquinoxaline-2-carboxylic acids, a 4-carboxy group on a terminal phenyl moiety at the 7-position conferred high potency, selectivity, and good aqueous solubility.[17]

The following diagram illustrates the key positions on the quinoxaline-6-carboxylate core that are critical for modulating biological activity.

Caption: Key modification sites on the quinoxaline-6-carboxylate scaffold.

Synthetic Strategies and Experimental Protocols

The synthesis of quinoxaline derivatives is well-established, with the most common method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] This versatile reaction allows for the introduction of a wide variety of substituents at the 2 and 3-positions.

General Synthesis of Quinoxaline-6-carboxylates

A typical synthetic route to quinoxaline-6-carboxylates involves the reaction of a substituted 3,4-diaminobenzoic acid with a suitable α-dicarbonyl compound. The carboxylate group can then be further modified to generate a library of amides or esters.

Experimental Protocol: Synthesis of Methyl 7-ethoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate [12]

-

Step 1: Synthesis of methyl 7-ethoxy-1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylate. A mixture of methyl 4,5-diamino-2-ethoxybenzoate and oxalic acid monohydrate is heated to 140-150°C for 3 hours.

-

Step 2: Recrystallization. The reaction mixture is cooled to 40-50°C and recrystallized from methanol to yield the pure product.

This foundational protocol can be adapted to generate a diverse library of quinoxaline-6-carboxylate analogs for SAR studies.

The following workflow illustrates a typical process for a structure-activity relationship study of quinoxaline-6-carboxylates.

Caption: A typical workflow for an SAR study of quinoxaline derivatives.

Quantitative Data Summary

To facilitate the comparison of the biological activities of different quinoxaline derivatives, the following table summarizes the antiproliferative activity of selected 2,3-substituted quinoxalin-6-amine analogs, which provides a useful proxy for understanding the SAR of the quinoxaline core.

| Compound | R2 | R3 | A549 (Lung) GI50 (µM) | AsPC-1 (Pancreatic) GI50 (µM) | HT-29 (Colon) GI50 (µM) | MDA-MB-231 (Breast) GI50 (µM) | PC-3 (Prostate) GI50 (µM) | SK-OV-3 (Ovarian) GI50 (µM) | U-2 OS (Bone) GI50 (µM) |

| 6j | Phenyl | Phenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 |

| 6k | Furanyl | Furanyl | 1.2 | 1.5 | 1.3 | 1.8 | 1.6 | 1.4 | 1.7 |

Data adapted from Chen et al. as presented in a comparative guide.[1]

The data clearly demonstrates the superior activity of the 2,3-difuranyl derivative (6k) over the 2,3-diphenyl analog (6j), highlighting the critical role of heteroaromatic substitutions at these positions for potent antiproliferative activity.[1]

Future Directions and Conclusion

The quinoxaline-6-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective compounds. Future research should focus on:

-

Systematic exploration of the 6-carboxylate moiety: A comprehensive library of ester and amide derivatives of quinoxaline-6-carboxylic acid should be synthesized and screened to fully elucidate the SAR of this position.

-

Elucidation of molecular targets: For many active quinoxaline derivatives, the precise molecular targets remain to be fully identified.[1] Further investigation into their mechanism of action will enable more targeted drug design.

-

Optimization of pharmacokinetic properties: While potency is crucial, the development of clinically viable drugs requires careful optimization of ADME (absorption, distribution, metabolism, and excretion) properties. The 6-carboxylate group offers a handle to improve properties such as solubility.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rspublication.com [rspublication.com]

- 14. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermochemical Properties of Ethyl Quinoxaline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities that have led to their integration into numerous drug discovery programs.[1][2][3] A comprehensive understanding of their thermochemical properties is paramount for optimizing drug design, formulation, and manufacturing processes. This guide provides a detailed framework for the experimental determination and computational prediction of the key thermochemical parameters of Ethyl Quinoxaline-6-carboxylate, a representative member of this vital class of heterocyclic compounds. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the established methodologies, explains the causal relationships behind experimental choices, and offers a blueprint for researchers to generate these critical data points.

Introduction: The Significance of Quinoxalines in Drug Discovery

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a privileged structure in medicinal chemistry.[4] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antiprotozoal properties.[1][2][5][6] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and physicochemical properties, which in turn are governed by their underlying thermodynamics.

Thermochemical data, such as the enthalpy of formation, enthalpy of sublimation, and heat capacity, provide invaluable insights into the stability, volatility, and intermolecular interactions of a compound. For drug development professionals, this information is critical for:

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, each with unique solubility and stability profiles.

-

Salt Selection: Understanding the energetic favorability of different salt forms to optimize bioavailability and stability.

-

Formulation Development: Predicting the compatibility of the active pharmaceutical ingredient (API) with excipients.

-

Process Chemistry: Ensuring safe and efficient scale-up of synthesis and purification processes.[7]

-

Computational Modeling: Providing accurate parameters for molecular modeling and simulations to predict drug-receptor interactions.

This guide will focus on the methodologies to determine these crucial thermochemical properties for this compound.

Foundational Thermochemical Parameters: A Theoretical Overview

The primary thermochemical properties of interest for a solid organic molecule like this compound are:

-

Standard Molar Enthalpy of Formation (ΔfH°(cr)) : The enthalpy change when one mole of the compound in its standard state (crystalline solid at 298.15 K and 1 atm) is formed from its constituent elements in their standard states. It is a fundamental measure of the compound's thermodynamic stability.

-

Standard Molar Enthalpy of Combustion (ΔcH°) : The enthalpy change when one mole of the compound is completely burned in excess oxygen under standard conditions. This is an experimentally accessible value that is used to derive the enthalpy of formation.

-

Standard Molar Enthalpy of Sublimation (ΔsubH°) : The enthalpy change required to transform one mole of the solid into a gas at a given temperature. It is a measure of the strength of the intermolecular forces in the crystal lattice.

-

Molar Heat Capacity (Cp,m) : The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin. It is essential for adjusting enthalpy values to different temperatures.

These parameters are interconnected through Hess's Law, which allows for the calculation of one property from others.

Experimental Determination of Thermochemical Properties

A rigorous experimental investigation is the gold standard for obtaining accurate thermochemical data. The following section details the key experimental workflows.

Synthesis and Purification of this compound

The prerequisite for any accurate thermochemical measurement is a highly pure sample. The synthesis of this compound typically involves the condensation of an appropriate o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][8]

Illustrative Synthetic Route:

A common method for synthesizing quinoxaline derivatives is the reaction of an o-phenylenediamine with an α-ketoester. For this compound, this would involve the reaction of 3,4-diaminobenzoic acid with ethyl glyoxalate or a related precursor, followed by esterification of the carboxylic acid.

Purification and Characterization:

Following synthesis, the crude product must be purified to >99.5% purity, typically by recrystallization or column chromatography. The purity and identity of the compound must be rigorously confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.

-

Elemental Analysis: To confirm the empirical formula.

Combustion Calorimetry: Determining the Enthalpy of Formation

Static or rotating bomb calorimetry is the definitive method for measuring the enthalpy of combustion, from which the enthalpy of formation can be derived.[1][9]

Experimental Protocol for Static Bomb Combustion Calorimetry:

-

Sample Preparation: A precisely weighed pellet (approximately 0.5-1.0 g) of crystalline this compound is placed in a crucible inside the combustion bomb. A fuse wire is positioned to contact the sample.

-

Bomb Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.[1]

-

Calorimetric Measurement: The bomb is submerged in a known mass of water within the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. The sample is then ignited. The temperature is recorded at regular intervals until a stable final temperature is reached.[1]

-

Data Analysis: The temperature change is used to calculate the heat released during combustion. Corrections are applied for the heat of combustion of the fuse wire and the formation of nitric acid. Using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂), the standard molar enthalpy of formation of this compound is calculated using Hess's Law.[1]

Workflow for Bomb Calorimetry Experiment:

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. ijrar.org [ijrar.org]

- 6. Frontiers | Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quinoxaline synthesis [organic-chemistry.org]

- 9. Organometallic Thermochemistry Database [webbook.nist.gov]

An In-depth Technical Guide to 2-Chlorobenzaldehyde

InChIKey: KGGWBCOZLWDYSQ-UHFFFAOYSA-N

This guide provides a comprehensive technical overview of 2-Chlorobenzaldehyde (CAS No: 89-98-5), a versatile aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development, agrochemicals, and materials science. This document delves into its core physicochemical properties, spectroscopic signature, synthesis, chemical reactivity, and key applications, offering field-proven insights and detailed experimental context.

Compound Identification and Core Properties

2-Chlorobenzaldehyde, systematically named as such and also known as o-chlorobenzaldehyde, is an organic compound with the chemical formula C₇H₅ClO.[1][2] It is a monosubstituted benzaldehyde with a chlorine atom at the ortho position of the benzene ring relative to the formyl group. This substitution pattern significantly influences its reactivity and physical characteristics compared to its isomers (3-chlorobenzaldehyde and 4-chlorobenzaldehyde) and the parent compound, benzaldehyde.[1][3] Notably, the presence of the electron-withdrawing chlorine atom makes 2-chlorobenzaldehyde more stable towards auto-oxidation than benzaldehyde.[1][2]

Physicochemical Data

The fundamental physical and chemical properties of 2-chlorobenzaldehyde are summarized in the table below. This data is critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO | [1][2][3] |

| Molar Mass | 140.57 g/mol | [2][3][4] |

| Appearance | Clear, colorless to pale yellow oily liquid with a pungent odor | [1][3][5] |

| Melting Point | 9–12 °C (48–54 °F; 282–285 K) | [2][5] |

| Boiling Point | 209–215 °C (408–419 °F; 482–488 K) | [2][5] |

| Density | 1.25 g/cm³ | [2] |

| Solubility in Water | Slightly soluble (1 to 5 mg/mL at 22.8 °C) | [1][4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, and acetone | [1][3] |

| Flash Point | 87 °C (189 °F; 360 K) | [2] |

| Autoignition Temperature | 385 °C (725 °F; 658 K) | [2] |

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of 2-chlorobenzaldehyde rely on a combination of spectroscopic techniques. Below are the characteristic spectral data.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2-chlorobenzaldehyde reveals a molecular ion peak (M⁺) at m/z 140, corresponding to the molecular weight. The isotopic pattern characteristic of a monochlorinated compound (approximately 3:1 ratio for M⁺ and M+2⁺ peaks) is a key identifier. Significant fragmentation peaks can be observed at m/z 139 ([M-H]⁺), 111 ([M-CHO]⁺), and 75 ([C₆H₄]⁺).[3][5]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key absorption bands for 2-chlorobenzaldehyde include:

-

~1700 cm⁻¹ (strong, sharp): C=O stretching of the aldehyde group.

-

~2850 and ~2750 cm⁻¹ (medium): C-H stretching of the aldehyde proton (Fermi resonance doublet).

-

~3050-3100 cm⁻¹ (medium): Aromatic C-H stretching.

-

~1580-1600 cm⁻¹ (medium): Aromatic C=C stretching.

-

~750 cm⁻¹ (strong): C-Cl stretching, characteristic of the ortho substitution pattern.[2][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum in CDCl₃ typically shows:

-

~10.5 ppm (singlet, 1H): The aldehydic proton (-CHO).

-

~7.4-8.0 ppm (multiplet, 4H): The aromatic protons. The ortho-substitution leads to a complex splitting pattern.[4][8][9]

¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework:

-

~190 ppm: The carbonyl carbon of the aldehyde.

-

~130-140 ppm: Aromatic carbons, including the carbon attached to the chlorine and the carbon attached to the aldehyde group.

Synthesis and Manufacturing

2-Chlorobenzaldehyde is primarily synthesized on an industrial scale through two main routes, both starting from 2-chlorotoluene. The choice of method depends on factors like cost, desired purity, and environmental considerations.

Synthesis via Hydrolysis of 2-Chlorobenzal Chloride

This is the most common commercial method. It involves the free-radical chlorination of 2-chlorotoluene to form 2-chlorobenzal chloride, which is subsequently hydrolyzed.[1][2][12]

Workflow for Synthesis via Hydrolysis:

Caption: Synthesis of 2-Chlorobenzaldehyde via hydrolysis.

Experimental Protocol:

-

Chlorination: 2-Chlorotoluene is heated, and chlorine gas is introduced under UV irradiation or in the presence of a catalyst like iron(III) chloride.[1][12] The reaction is monitored until the desired amount of 2-chlorobenzal chloride is formed.

-

Hydrolysis: The resulting 2-chlorobenzal chloride is then subjected to hydrolysis. This can be achieved by heating with water in the presence of an acid catalyst or by using formic acid.[1]

-

Work-up and Purification: The organic layer is separated, washed, and then purified by vacuum distillation to yield pure 2-chlorobenzaldehyde.[13]

The causality behind this choice lies in the reactivity of the benzylic protons of 2-chlorotoluene, which are susceptible to free-radical halogenation. The subsequent hydrolysis of the geminal dihalide is a standard method for converting it to an aldehyde.

Synthesis via Oxidation of 2-Chlorotoluene

Direct oxidation of 2-chlorotoluene offers an alternative route, which can be more environmentally benign.[12]

Experimental Protocol (Example):

-

A mixture of 2-chlorotoluene, a catalyst system (e.g., MnO₂ or a cobalt/manganese salt), and a suitable solvent is prepared.[12]

-

An oxidizing agent (e.g., nitric acid or air) is introduced under controlled temperature and pressure.[1][12]

-

Upon completion, the reaction mixture is worked up to isolate the crude 2-chlorobenzaldehyde, which is then purified by distillation.

Chemical Reactivity and Synthetic Applications

The presence of both an aldehyde group and a chlorine atom on the benzene ring makes 2-chlorobenzaldehyde a versatile intermediate in organic synthesis.[5]

Reactions of the Aldehyde Group

The carbonyl group undergoes a wide range of nucleophilic addition and condensation reactions.

a) The Biginelli Reaction: 2-Chlorobenzaldehyde is a common aldehyde component in the Biginelli reaction, a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs), which are of interest in medicinal chemistry.[1][14]

Mechanism of the Biginelli Reaction:

Caption: Mechanism of the Biginelli Reaction.

This reaction is typically catalyzed by a Brønsted or Lewis acid.[12] The initial step is the acid-catalyzed condensation of the aldehyde with urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of a β-ketoester enolate and subsequent cyclization and dehydration to yield the final DHPM product.[12][13]